2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-12-19(25)24-18(11-16(23-24)13-4-2-1-3-5-13)14-6-7-15-17(10-14)22-9-8-21-15/h1-10,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAJMIMUBGVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a quinoxaline moiety, and a dihydropyrazole structure, which contribute to its diverse pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from quinoxaline derivatives and dihydropyrazoles. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Research has demonstrated that quinoxaline derivatives, including those similar to 2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone, exhibit significant anticancer properties. In studies involving various tumor cell lines, these compounds have shown promising cytotoxic effects with IC50 values often lower than those of standard chemotherapeutic agents like doxorubicin. For instance, certain derivatives have reported IC50 values ranging from to , indicating potent activity against cancer cells while remaining non-cytotoxic to normal cells (IC50 > ) .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Quinoxaline derivatives have been evaluated against various bacterial strains, showing effective inhibition comparable to established antibiotics such as cefotaxime and piperacillin. In particular, the synthesized compounds demonstrated high degrees of inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds based on the quinoxaline structure have shown anti-inflammatory effects. Studies suggest that these compounds can inhibit heat-induced protein denaturation and exhibit higher activity than standard anti-inflammatory drugs .
The mechanisms underlying the biological activities of 2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone are not fully elucidated but are believed to involve interaction with specific cellular targets. For example:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or modulation of signaling pathways related to cell survival.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
- Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokine production or modulate signaling pathways involved in inflammation .
Data Summary
| Activity Type | Effectiveness (IC50 values) | Reference |
|---|---|---|
| Anticancer | ||
| Antimicrobial | Effective against various strains | |
| Anti-inflammatory | Higher than standard drugs |
Case Studies
Several studies have highlighted the efficacy of quinoxaline derivatives in preclinical models:
- Ovarian Cancer Model : A derivative similar to 2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone showed complete tumor growth suppression in ovarian cancer xenografts in nude mice .
- Bacterial Infections : Compounds were tested against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have demonstrated that it exhibits cytotoxicity against various cancer cell lines. For instance, a study involving the screening of this compound against multiple cancer cell lines revealed promising results, with effective inhibition of cell proliferation observed at low micromolar concentrations.
Case Study: In Vitro Screening
These findings underscore its potential as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, it has been shown to interact with the epidermal growth factor receptor (EGFR), a key player in tumor growth and metastasis.
Case Study: EGFR Inhibition
In a study focused on derivatives of quinoxaline compounds, the synthesized derivatives demonstrated selective inhibition against mutant forms of EGFR, suggesting that modifications to the structure of 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone could enhance its efficacy as an EGFR inhibitor.
Antioxidant and Anti-inflammatory Properties
The compound's structure may also confer antioxidant and anti-inflammatory properties, which are beneficial in treating various chronic diseases. Research has indicated that similar compounds exhibit significant scavenging activities against free radicals and can reduce inflammation in animal models.
Case Study: Anti-inflammatory Activity
Research involving related compounds showed that they significantly reduced carrageenan-induced edema in rat models, indicating potential applications in treating inflammatory conditions.
Synthesis and Structural Modifications
The synthesis of 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone involves several chemical reactions that can be optimized for yield and purity. The ability to modify its structure through various synthetic pathways opens avenues for creating analogs with enhanced biological activities.
Synthesis Pathway Overview
- Starting Materials : The synthesis typically begins with readily available quinoxaline derivatives and dihydropyrazole precursors.
- Reagents : Common reagents include chloroacetyl chloride and bases like potassium hydroxide.
- Reaction Conditions : The reactions are usually conducted under reflux conditions to facilitate the formation of the desired product.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core: Quinoxaline (two fused pyrazine rings) linked to a 3,4-dihydropyrazole.
- Substituents: Chloroethanone at position 1, phenyl at position 5 of the dihydropyrazole.
- Key Interactions: Potential hydrogen bonding (chloro, ketone) and π-π stacking (quinoxaline, phenyl).
Analogues :
2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A3): Replaces dihydropyrazole with indoloquinoxaline (indole fused to quinoxaline). Substituents: Methyl at indole position 2, chloroethanone at position 4. Rigidity: Indoloquinoxaline’s planar structure reduces flexibility compared to dihydropyrazole .
2-Hydrazino-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A5): Substitutes chloro with hydrazino (-NH-NH₂), enhancing nucleophilicity for metal coordination. Applications: Forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic or bioactive roles .
Structural Comparison Table :
| Feature | Target Compound | A3 | A5 |
|---|---|---|---|
| Core Heterocycle | Quinoxaline + dihydropyrazole | Indoloquinoxaline | Indoloquinoxaline |
| Substituents | Cl, phenyl | Cl, methyl | NH-NH₂, methyl |
| Flexibility | Moderate (dihydropyrazole) | Low (planar indoloquinoxaline) | Low (planar indoloquinoxaline) |
| Reactivity | Electrophilic (Cl, ketone) | Electrophilic (Cl) | Nucleophilic (hydrazino) |
Analogues :
- A3: Synthesized via Friedel-Crafts acylation of indoloquinoxaline with chloroacetyl chloride in ethanol .
- A5: Derived from A3 via nucleophilic substitution (Cl → NH-NH₂) using hydrazine hydrate in ethanol .
- Thiophene Derivatives (): Use malononitrile or ethyl cyanoacetate with sulfur, suggesting the target compound’s synthesis may involve similar cyclization or coupling agents.
Key Differences :
- Solvents: A3/A5 use ethanol; thiophene analogues () employ 1,4-dioxane.
- Catalysts: Triethylamine in vs.
Spectroscopic Characterization
- ¹H NMR: Target Compound: Expected signals for dihydropyrazole protons (δ 3.5–4.5 ppm, multiplet) and quinoxaline aromatic protons (δ 8.0–9.0 ppm). A3: Methyl group at δ 2.5–3.0 ppm; indoloquinoxaline protons at δ 7.5–8.5 ppm .
- IR : Strong C=O stretch (~1700 cm⁻¹) in all compounds; N-H stretches (~3300 cm⁻¹) prominent in A4.
Computational and Thermochemical Insights
Density-functional theory (DFT) studies () predict:
- Target Compound: Higher electron density on quinoxaline vs. indoloquinoxaline in A3/A5, altering HOMO-LUMO gaps and redox potentials.
- Thermochemical Stability: Exact-exchange functionals (e.g., B3LYP) may better model the chloroethanone group’s polarizability compared to gradient-corrected methods .
Q & A
Q. How is 2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone synthesized, and what key reaction parameters influence yield and purity?
Methodological Answer: The compound is synthesized via condensation reactions involving α,β-unsaturated ketones and hydrazine derivatives. For example:
- Step 1: React α,β-unsaturated ketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). This forms the dihydropyrazole core .
- Step 2: Introduce quinoxaline or aryl groups via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., ethanol or DCM) and temperature (0–60°C) to avoid side products .
Key Parameters:
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the quinoxaline ring (δ 7.5–8.5 ppm for aromatic protons) and dihydropyrazole (δ 2.5–3.5 ppm for CH₂ groups). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- HPLC: Monitor reaction progress with a C18 column (UV detection at 254 nm). Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
- X-ray Crystallography (SHELX): Resolve ambiguities in stereochemistry. Refinement with SHELXL ensures accurate bond-length/angle measurements (e.g., C-Cl bond: ~1.74 Å) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol or DMF/EtOH (1:1) mixtures to remove unreacted hydrazine or ketone precursors .
- Column Chromatography: Separate regioisomers using silica gel and ethyl acetate/hexane gradients (Rf ~0.3–0.5) .
- Distillation (for intermediates): Purify 2-chloroacetyl chloride derivatives under reduced pressure to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in derivatives of this compound?
Methodological Answer:
- Biocatalytic Reduction: Use Acinetobacter sp. strains in phosphate buffer (pH 7.6, 0.05–0.2 M ionic strength) to reduce ketones to chiral alcohols with >99.9% ee. Adjust pH to stabilize enzyme-substrate interactions .
- Chiral Auxiliaries: Introduce (R)- or (S)-BINOL ligands during cyclization to control dihydropyrazole stereochemistry .
Data Example (Biocatalysis):
| pH | Ionic Strength (M) | Yield (%) | ee (%) |
|---|---|---|---|
| 7.0 | 0.1 | 52 | 99.9 |
| 7.6 | 0.2 | 56 | 99.9 |
Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Q. What computational methods model the structure-activity relationship (SAR) of this compound?
Methodological Answer:
Q. How are biocatalytic approaches applied in stereoselective synthesis of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
